3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride is a chemical compound with the molecular formula CHN·HCl and a molecular weight of 277.19 g/mol. It is classified as a building block in organic synthesis and is primarily utilized in research laboratories. The compound features a pyrazolo[1,5-a]pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound's CAS number is 1181457-93-1, and it is typically stored at room temperature .
The reactions involving 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine generally include nucleophilic substitutions and coupling reactions typical of amines. The presence of the pyrazolo[1,5-a]pyrimidine moiety allows for various modifications that can enhance its biological activity or alter its pharmacokinetic properties. Specific reactions may include:
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine exhibits notable biological activities, particularly in the realm of pharmacology. Compounds containing the pyrazolo[1,5-a]pyrimidine structure have been studied for their potential as:
Research indicates that this compound may interact with various biological targets, leading to diverse pharmacological effects .
The synthesis of 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves multi-step organic synthesis techniques. Common methods include:
These methods allow for the production of the compound in sufficient purity for research applications .
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride finds applications primarily in:
Its unique structure offers opportunities for further derivatization and exploration in medicinal chemistry .
Interaction studies involving 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with:
These studies are crucial for understanding the compound's mechanism of action and guiding further development as a therapeutic agent .
Several compounds share structural features with 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine. Notable examples include:
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | CHN | 1605-78-3 | Lacks propanamine side chain; simpler structure |
| 4-Aminoquinazoline | CHN | 86-29-9 | Different core structure; used in anti-cancer drugs |
| 6-Methylthieno[2,3-b]pyridine | CHNS | 1216280 | Contains sulfur; different pharmacological profile |
The uniqueness of 3-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine lies in its specific combination of the pyrazolo core and the propanamine side chain, which may confer distinct biological activities not observed in simpler derivatives or structurally different compounds. This specificity makes it an interesting candidate for further investigation in drug development contexts .